3-bromo-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-bromo-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-bromo-4-methoxybenzenesulfonamide belongs, are known to have a wide range of biological applications in medicine .
Mode of Action
It is synthesized by the amidation reaction . Amidation reactions are typically involved in the formation of amide bonds, which are crucial in biochemistry and materials science.
Biochemical Pathways
Sulfonamides are known to have extensive biological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects .
Result of Action
It is known that sulfonamides have unique physiological activities and are widely used in the field of medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-4-methoxybenzene-1-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-4-methoxyphenylsulfonyl chloride with ammonia in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Coupling: Biaryl compounds.
Scientific Research Applications
3-bromo-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzenecarbothioamide: Similar structure but with a carbothioamide group instead of a sulfonamide group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with an additional fluorophenyl group.
Uniqueness
3-bromo-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a bromine atom and a methoxy group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
3-bromo-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHORVCXHKVLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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